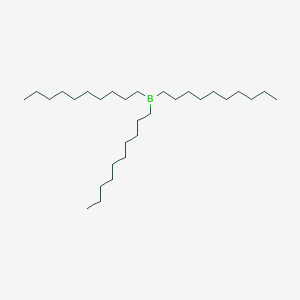
Borane, tris(decyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, tris(decyl)-, is an organoboron compound characterized by the presence of three decyl groups attached to a boron atom. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Boranes have been extensively studied for their applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(decyl)- typically involves the reaction of decyl lithium or decyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C10H21Li+BCl3→(C10H21)3B+3LiCl
Industrial Production Methods: On an industrial scale, the production of Borane, tris(decyl)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Borane, tris(decyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Various substituted boranes.
Applications De Recherche Scientifique
Borane, tris(decyl)- has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which Borane, tris(decyl)- exerts its effects is primarily through its ability to act as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes it a versatile catalyst in various organic reactions. The molecular targets and pathways involved include:
Activation of small molecules: Facilitates the activation of small molecules such as hydrogen, oxygen, and carbon dioxide.
Catalysis: Acts as a catalyst in hydroboration, borylation, and other organic transformations.
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in a wide range of catalytic applications.
Triphenylborane: Another organoboron compound with applications in organic synthesis and materials science.
Uniqueness: Borane, tris(decyl)- is unique due to its long alkyl chains, which impart different solubility and reactivity characteristics compared to other boranes. The decyl groups provide hydrophobic properties, making it suitable for applications in non-polar environments.
Propriétés
Numéro CAS |
1188-96-1 |
|---|---|
Formule moléculaire |
C30H63B |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
tris-decylborane |
InChI |
InChI=1S/C30H63B/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
Clé InChI |
GLVXGILPFYMKSS-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


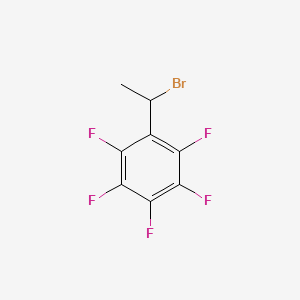
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

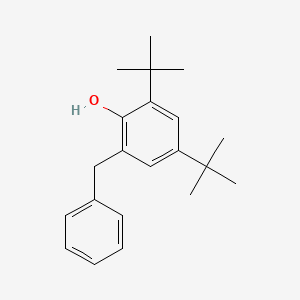
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

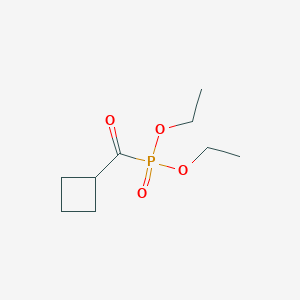
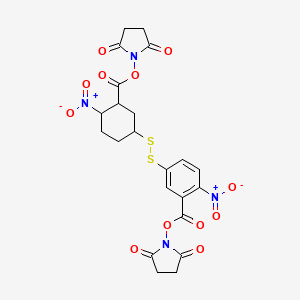

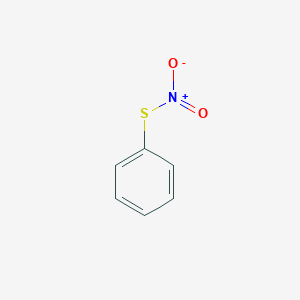
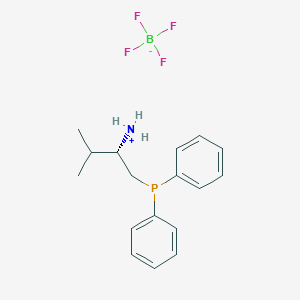
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
